7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione
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Overview
Description
VU0238441 is a chemical compound known as a pan muscarinic acetylcholine receptor positive allosteric modulator. It interacts with multiple subtypes of muscarinic acetylcholine receptors, including M1, M2, M3, M5, and M4.
Mechanism of Action
Target of Action
The primary targets of 7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione are COX-1, COX-2, and β-catenin . These targets play crucial roles in various biological processes. COX-1 and COX-2 are enzymes involved in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological functions and pathological processes, including inflammation and pain. β-catenin is a protein that plays a key role in cell adhesion and gene transcription in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .
Mode of Action
This compound acts as an inhibitor of its primary targets . By inhibiting COX-1 and COX-2, it reduces the production of prostaglandins, thereby potentially alleviating inflammation and pain. The inhibition of β-catenin disrupts the Wnt signaling pathway, which may lead to altered cell proliferation and differentiation .
Biochemical Pathways
The compound’s action on COX-1 and COX-2 affects the prostaglandin synthesis pathway , leading to a decrease in prostaglandin levels and potentially reducing inflammation and pain. Its action on β-catenin affects the Wnt signaling pathway , which can influence cell proliferation and differentiation .
Result of Action
The inhibition of COX-1 and COX-2 by this compound can lead to a reduction in inflammation and pain, as these enzymes are involved in the production of prostaglandins, which mediate these processes . The compound’s inhibition of β-catenin can disrupt the Wnt signaling pathway, potentially leading to altered cell proliferation and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU0238441 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Isatin Core: The isatin core is synthesized through a series of reactions involving the condensation of aniline derivatives with oxalyl chloride, followed by cyclization.
Introduction of Substituents: Specific substituents, such as trifluoromethoxy and benzyl groups, are introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by coupling the isatin core with the appropriate substituents under controlled conditions
Industrial Production Methods
Industrial production of VU0238441 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to ensure complete conversion of intermediates.
Purification Techniques: Using techniques such as recrystallization and chromatography to achieve high purity
Chemical Reactions Analysis
Types of Reactions
VU0238441 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of VU0238441 with modified functional groups, which can be further studied for their biological activity .
Scientific Research Applications
VU0238441 has several scientific research applications, including:
Neuroscience: It is used to study the modulation of muscarinic acetylcholine receptors in the brain, which are involved in cognitive functions and neurological disorders.
Pharmacology: The compound is investigated for its potential therapeutic effects in conditions such as Alzheimer’s disease and schizophrenia.
Biochemistry: Researchers use VU0238441 to explore receptor-ligand interactions and signal transduction pathways.
Drug Development: It serves as a lead compound for developing new drugs targeting muscarinic acetylcholine receptors
Comparison with Similar Compounds
Similar Compounds
VU0119498: An analogue of VU0238441 with similar receptor modulation properties.
VU0152100: Another muscarinic acetylcholine receptor modulator with distinct binding affinities.
Uniqueness
VU0238441 is unique due to its broad activity across multiple muscarinic acetylcholine receptor subtypes. Its ability to modulate these receptors positively makes it a valuable tool for studying receptor function and developing therapeutic agents .
Properties
IUPAC Name |
7-chloro-1-[[4-(trifluoromethyl)phenyl]methyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO2/c17-12-3-1-2-11-13(12)21(15(23)14(11)22)8-9-4-6-10(7-5-9)16(18,19)20/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAQTWNDRFRVOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N(C(=O)C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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